N,3-diphenyl-1,2-oxazole-5-carboxamide
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Overview
Description
N,3-diphenyl-1,2-oxazole-5-carboxamide is a heterocyclic compound that features an oxazole ring substituted with phenyl groups at the nitrogen and third carbon positions, and a carboxamide group at the fifth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diphenyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the oxazole ring . The reaction conditions often include the use of catalysts or microwave-assisted techniques to enhance the efficiency and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial to achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,3-diphenyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazole derivatives.
Scientific Research Applications
N,3-diphenyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N,3-diphenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,5-diphenyl-1,3-oxazole-4-carboxamide: Similar structure but with different substitution patterns on the oxazole ring.
Isoxazole derivatives: Compounds with an isoxazole ring, which have different chemical and biological properties.
Uniqueness
N,3-diphenyl-1,2-oxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole and isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,3-diphenyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(17-13-9-5-2-6-10-13)15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPGXZEVKVGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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